1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to a class of sulfur-containing heterocyclic molecules featuring a fused thienoimidazolone core. Its structure includes a 3-nitrophenyl group (electron-withdrawing) at position 1 and a 3-(trifluoromethyl)phenyl group (lipophilic and electron-withdrawing) at position 2. The 5,5-dioxide moiety on the thiophene ring enhances polarity and stability.
Properties
IUPAC Name |
1-(3-nitrophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c19-18(20,21)11-3-1-4-12(7-11)22-15-9-30(28,29)10-16(15)23(17(22)25)13-5-2-6-14(8-13)24(26)27/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKKIFRJBZMUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , also known by its CAS number 880072-01-5 , has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications based on available research findings.
- Molecular Formula : C18H14F3N3O5S
- Molecular Weight : 441.38 g/mol
- Purity : Typically around 95%
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of trifluoromethyl and nitro groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer)
- IC50 Values : The compound exhibited significant cytotoxicity, with IC50 values ranging from 2.38 to 3.77 μM against different cancer cell lines .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific cellular pathways:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit EPH-B3 and FGF-R1 tyrosine kinases, which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound may induce apoptosis in sensitive cell lines, leading to programmed cell death, which is a desirable outcome in cancer therapy .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it can be compared with other known anticancer agents:
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 2.5 | Tyrosine Kinase Inhibition |
| Compound B | A549 | 3.0 | Apoptosis Induction |
| This compound | A549/HeLa | 2.38 - 3.77 | Tyrosine Kinase Inhibition and Apoptosis |
This table illustrates that the compound shows competitive efficacy against established anticancer agents.
Study 1: Anticancer Activity
In a study focused on synthesizing novel imidazole derivatives, researchers evaluated the cytotoxic potential of various compounds including our target compound. The findings indicated that the compound effectively inhibited the growth of cervical and bladder cancer cells .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications to the trifluoromethyl group significantly influenced the biological activity of related compounds. The presence of electron-withdrawing groups like nitro was found to enhance activity against certain cancer cell lines .
Scientific Research Applications
Cytotoxicity Studies
Studies have explored the cytotoxic effects of 1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide against cancer cell lines.
Cell Lines Tested The compound has been tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines.
IC50 Values Significant cytotoxicity was observed, with IC50 values ranging from 2.38 to 3.77 μM against different cancer cell lines.
The mechanism of action for the compound's cytotoxic effects may involve the inhibition of specific cellular pathways:
- Inhibition of Tyrosine Kinases Similar compounds have demonstrated the ability to inhibit EPH-B3 and FGF-R1 tyrosine kinases, which are important in cancer cell proliferation and survival.
- Induction of Apoptosis The compound may induce apoptosis in sensitive cell lines, resulting in programmed cell death, a desirable outcome in cancer therapy.
Studies
- Anticancer Activity A study evaluating novel imidazole derivatives, indicated that the compound effectively inhibited the growth of cervical and bladder cancer cells.
- Structure-Activity Relationship (SAR) A SAR study revealed that modifications to the trifluoromethyl group significantly influenced the biological activity of related compounds, and the presence of electron-withdrawing groups like nitro was found to enhance activity against certain cancer cell lines.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
*Hypothetical molecular formula based on substituent analysis.
Key Observations
The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, similar to its role in ’s thione derivative .
Physical Properties: The 5,5-dioxide moiety increases density and boiling points relative to non-sulfonated analogs. For example, ’s compound (614.7°C) and the thione derivative (559.1°C) show how sulfur oxidation states influence thermal stability . The target compound’s estimated density (~1.5 g/cm³) aligns with ’s thione variant (1.56 g/cm³), reflecting similar molecular packing .
Biological Relevance :
- Nitro groups are associated with antimicrobial and antiparasitic activity, while trifluoromethyl groups improve blood-brain barrier penetration. These features suggest the target compound may outperform ’s chloro-methoxy analog in drug discovery contexts .
- The thione variant () exhibits reduced polarity, which may alter pharmacokinetics compared to the target compound’s ketone structure .
Q & A
Q. How can process control systems enhance reproducibility in scaled-up synthesis?
- Methodological Answer : Implement flow chemistry with in-line PAT (process analytical technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD) simulations .
Q. What methodologies quantify the impact of trifluoromethyl groups on photophysical properties?
- Methodological Answer : Measure fluorescence quantum yields using an integrating sphere and compare with non-fluorinated analogs. Time-resolved spectroscopy (e.g., TCSPC) reveals excited-state dynamics influenced by electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
